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Compound of Interest

Compound Name: Isoferulic Acid

Cat. No.: B021809 Get Quote

An In-depth Whitepaper on Synonyms, Alternative Names, and Core Research Applications

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a detailed overview of isoferulic acid, a phenolic compound of

significant interest in pharmaceutical research. It covers its various synonyms and alternative

names crucial for comprehensive literature searches, alongside a compilation of quantitative

data on its biological activities. This document also outlines detailed experimental protocols for

key assays and visualizes the underlying signaling pathways to facilitate further investigation

and drug development efforts.

Synonyms and Alternative Names for Isoferulic Acid
For effective research, a thorough understanding of the various names and identifiers for

isoferulic acid is essential. This compound is known by several synonyms, which can be

found across different chemical databases and scientific publications.

Systematic and Common Names:

IUPAC Name: (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid[1]

Common Names: Isoferulic acid, Hesperetic acid, Hesperetinic acid[1][2][3]
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Other Chemical Names:

3-Hydroxy-4-methoxycinnamic acid[1][4][5]

3-(3-Hydroxy-4-methoxyphenyl)acrylic acid[1][6]

3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid[1]

trans-3-(3-Hydroxy-4-methoxyphenyl)acrylic acid[7]

trans-3-Hydroxy-4-methoxycinnamic acid[7]

4-Methoxycaffeic acid[5]

3-methoxy Caffeic Acid[4]

4-O-Methylcaffeic acid[5]

Cinnamic acid, 3-hydroxy-4-methoxy-[1][8]

Registry Numbers and Identifiers:

CAS Number: 537-73-5[1][4][6] (primary), 25522-33-2 (trans-isomer)[1][7]

PubChem CID: 736186[1]

ChEBI ID: CHEBI:27794[1]

UNII: XSQ2K2G7MC[1][6]

EC Number: 208-676-0[1]

NSC Number: 51987[1][4][5]

Quantitative Data on Biological Activities
Isoferulic acid has demonstrated a range of biological effects, including antidiabetic,

antioxidant, and anti-inflammatory activities. The following tables summarize key quantitative

data from various in vitro and in vivo studies.
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Table 1: Antidiabetic and Related Activities
Activity Assay/Model

Result (IC50 /
EC50)

Reference

α1-Adrenergic

Receptor Binding

Radioligand binding

assay
IC50 = 1.4 µM [1]

β-Endorphin Secretion
Isolated rat adrenal

medulla
EC50 = 52.2 nM [1]

Intestinal Maltase

Inhibition
In vitro enzyme assay

IC50 = 760 µM (0.76

mM)
[1]

Intestinal Sucrase

Inhibition
In vitro enzyme assay

IC50 = 450 µM (0.45

mM)
[1]

Anti-glycation (AGEs

formation)

BSA/fructose system

(5 mM IFA)
71.4% inhibition [9]

Anti-glycation (AGEs

formation)

BSA/glucose system

(5 mM IFA)
73.0% inhibition [9]

CML Formation

Inhibition

BSA/fructose system

(5 mM IFA)
47.0% inhibition [9]

Fructosamine

Inhibition

BSA/fructose system

(5 mM IFA)
33.4% inhibition [9]

Table 2: Antioxidant Activity
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Assay
Result (IC50 in
µg/mL)

Result (IC50 in µM) Reference

DPPH Radical

Scavenging
4.58 ± 0.17 ~23.6 µM [1]

ABTS Radical

Scavenging
1.08 ± 0.01 ~5.6 µM [1]

Hydroxyl Radical

Scavenging
1.57 ± 0.2 ~8.1 µM [1]

Superoxide Anion

Scavenging
13.33 ± 0.49 ~68.6 µM [1]

Lipid Peroxidation

Inhibition
7.30 ± 0.57 ~37.6 µM [1]

Ferric Ion (Fe³⁺)

Reducing Power
8.84 ± 0.43 - [1]

Cupric Ion (Cu²⁺)

Reducing Power
7.69 ± 0.39 - [1]

Note: µM values are calculated based on a molecular weight of 194.18 g/mol .

Table 3: Pharmacokinetic Parameters in Rats
Administrat
ion Route

Dose Cmax Tmax AUC(0-t) Reference

Oral (Crude

Cimicifuga

foetida

extract)

-
Higher than

processed
< 30 min

Higher than

processed
[10]

Oral

(Processed

Cimicifuga

foetida

extract)

-
Lower than

crude
< 30 min

Lower than

crude
[10]
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Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological

activities of isoferulic acid.

Glucose Uptake Assay in C2C12 Myotubes
This protocol is adapted from studies investigating the effect of isoferulic acid on glucose

uptake in a skeletal muscle cell line.[11]

Objective: To measure the effect of isoferulic acid on glucose uptake in differentiated C2C12

muscle cells.

Materials:

C2C12 myoblasts

DMEM (high glucose) with 10% FBS and 1% penicillin-streptomycin

DMEM (high glucose) with 2% horse serum

Krebs-Ringer Phosphate (KRP) buffer

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)

Isoferulic acid

Insulin (positive control)

Prazosin (α1-adrenergic receptor antagonist)

96-well black, clear-bottom plates

Fluorescence microplate reader

Procedure:

Cell Culture and Differentiation:
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Culture C2C12 myoblasts in DMEM with 10% FBS until they reach 80-90% confluency.

Induce differentiation by switching to DMEM with 2% horse serum for 4-6 days, replacing

the medium every 48 hours.

Serum Starvation:

Wash the differentiated myotubes twice with warm PBS.

Incubate the cells in serum-free DMEM for 2-3 hours.

Treatment:

Wash the cells twice with KRP buffer.

Pre-incubate the cells with various concentrations of isoferulic acid (e.g., 0.1 nM to 1

mM) or controls (vehicle, insulin) in KRP buffer for 30 minutes at 37°C. For antagonist

studies, pre-incubate with prazosin before adding isoferulic acid.

Glucose Uptake Measurement:

Add 2-NBDG to a final concentration of 50-100 µM to each well.

Incubate for 30-60 minutes at 37°C.

Terminate the uptake by washing the cells three times with ice-cold PBS.

Fluorescence Reading:

Add 100 µL of PBS to each well.

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm

and emission at ~535 nm.

Data Analysis:

Subtract the background fluorescence from non-cell wells.

Express the results as a percentage of the control (vehicle-treated) cells.
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NF-κB Reporter Assay in RAW 264.7 Macrophages
This protocol describes a method to assess the inhibitory effect of isoferulic acid on NF-κB

activation using a luciferase reporter system.

Objective: To quantify the effect of isoferulic acid on lipopolysaccharide (LPS)-induced NF-κB

transcriptional activity.

Materials:

RAW 264.7 cells stably transfected with an NF-κB luciferase reporter plasmid.

DMEM with 10% FBS and 1% penicillin-streptomycin.

Lipopolysaccharide (LPS).

Isoferulic acid.

96-well white, opaque plates.

Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System).

Luminometer.

Procedure:

Cell Seeding:

Harvest and seed the NF-κB reporter RAW 264.7 cells into a 96-well white plate at a

density of 30,000-50,000 cells per well in 90 µL of assay medium.

Incubate overnight at 37°C with 5% CO₂.

Compound Treatment:

Prepare serial dilutions of isoferulic acid in assay medium.

Add 10 µL of the isoferulic acid dilutions or vehicle control to the respective wells.
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Pre-incubate for 1-2 hours at 37°C.

NF-κB Stimulation:

Prepare LPS in assay medium to a concentration that gives a robust luciferase signal

(e.g., 100 ng/mL).

Add 10 µL of LPS to the stimulated wells. Add 10 µL of assay medium to the unstimulated

control wells.

Incubate for 5-6 hours at 37°C with 5% CO₂.

Luciferase Assay:

Equilibrate the plate and the luciferase assay reagent to room temperature.

Add 100 µL of the luciferase assay reagent to each well.

Incubate at room temperature for ~10-15 minutes with gentle rocking to ensure cell lysis.

Luminescence Measurement:

Measure the luminescence using a luminometer.

Data Analysis:

Subtract the background luminescence from cell-free wells.

Normalize the data to the LPS-stimulated control and express the results as a percentage

of inhibition.

Antioxidant Capacity Assays (DPPH and ABTS)
These are common spectrophotometric methods to evaluate the free radical scavenging

activity of a compound.

Objective: To determine the IC50 value of isoferulic acid for scavenging DPPH and ABTS

radicals.
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DPPH Assay Protocol:

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

Prepare serial dilutions of isoferulic acid in methanol.

In a 96-well plate, add 100 µL of each isoferulic acid dilution to 100 µL of the DPPH

solution.

Incubate in the dark at room temperature for 30 minutes.

Measure the absorbance at ~517 nm.

Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Assay Protocol:

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45

mM potassium persulfate in the dark for 12-16 hours.

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

Prepare serial dilutions of isoferulic acid.

In a 96-well plate, add 10 µL of each isoferulic acid dilution to 190 µL of the diluted ABTS•+

solution.

Incubate at room temperature for 6 minutes.

Measure the absorbance at 734 nm.

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways and Mechanisms of Action
The biological activities of isoferulic acid are mediated through its interaction with specific

cellular signaling pathways.
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Antidiabetic Effect: α1-Adrenergic Receptor Signaling
Isoferulic acid exerts its antihyperglycemic effects in part by activating α1-adrenergic

receptors.[12] This leads to a cascade of events resulting in increased glucose uptake in

peripheral tissues like skeletal muscle. The pathway involves the Gq/11 G-protein, which

activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and

diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which is implicated in the

translocation of glucose transporters (e.g., GLUT4) to the cell membrane, thereby enhancing

glucose uptake.[11]

Isoferulic Acid α1-Adrenergic
Receptor

 Binds & Activates
Gq/11

 Activates Phospholipase C
(PLC)

 Activates
PIP2

 Cleaves

IP3

DAG Protein Kinase C
(PKC)

 Activates
GLUT4 Translocation

 Promotes Increased
Glucose Uptake

Click to download full resolution via product page

Caption: α1-Adrenergic receptor signaling pathway activated by isoferulic acid.

Antidiabetic Effect: β-Endorphin Secretion Pathway
Another mechanism for the glucose-lowering effect of isoferulic acid is through the enhanced

secretion of β-endorphin from the adrenal medulla.[13] This is also initiated by the activation of

α1-adrenergic receptors. The released β-endorphin then acts on μ-opioid receptors, which can

lead to increased glucose utilization and/or reduced hepatic gluconeogenesis.
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Caption: β-Endorphin mediated antihyperglycemic action of isoferulic acid.

Anti-inflammatory Effect: NF-κB Signaling Pathway
Isoferulic acid exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, which
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then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for

degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the

transcription of pro-inflammatory genes. Isoferulic acid has been shown to interfere with this

cascade, potentially by inhibiting the activation of the IKK complex.
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Caption: Inhibition of the NF-κB signaling pathway by isoferulic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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